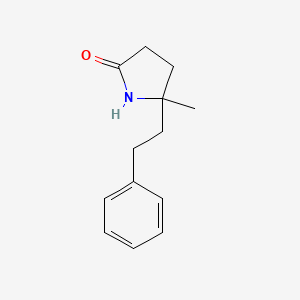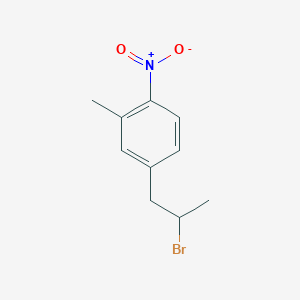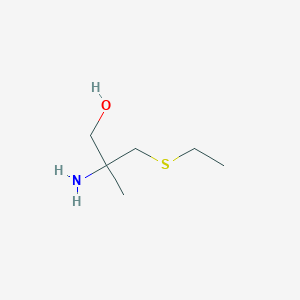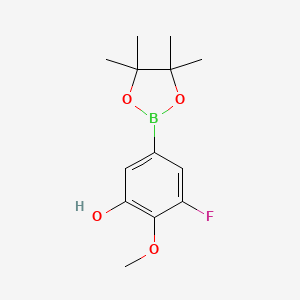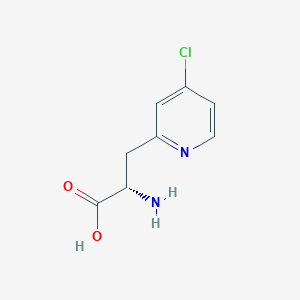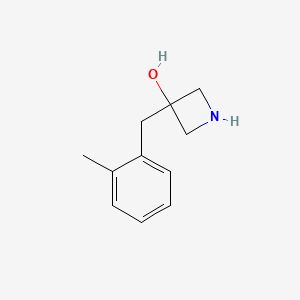
3-(2-Methylbenzyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylbenzyl)azetidin-3-ol is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, making them highly reactive and valuable in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbenzyl)azetidin-3-ol typically involves the cyclization of open-chain precursors or the reduction of azetidinones. One common method is the intramolecular cyclization of N-(2-methylbenzyl)-2-aminoethanol under basic conditions, leading to the formation of the azetidine ring. Another approach involves the reduction of 3-(2-methylbenzyl)azetidin-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and catalytic processes can be employed to enhance the efficiency and yield of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methylbenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear amines or other derivatives
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like halides, amines
Ring-Opening: Acidic or basic conditions
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Substituted azetidines
Ring-Opening: Linear amines, other derivatives
Wissenschaftliche Forschungsanwendungen
3-(2-Methylbenzyl)azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of polymers, catalysts, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(2-Methylbenzyl)azetidin-3-ol involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring, which makes it prone to nucleophilic attack and ring-opening reactions. The presence of the hydroxyl group and the 2-methylbenzyl group further modulates its reactivity and interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
3-(2-Methylbenzyl)azetidin-2-one: A related compound with a ketone group at the 2-position.
3-Vinylazetidin-3-ol: A similar compound with a vinyl group at the 3-position.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
3-[(2-methylphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)6-11(13)7-12-8-11/h2-5,12-13H,6-8H2,1H3 |
InChI-Schlüssel |
RMSJNIADIGOTGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CC2(CNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


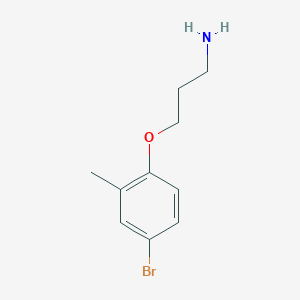
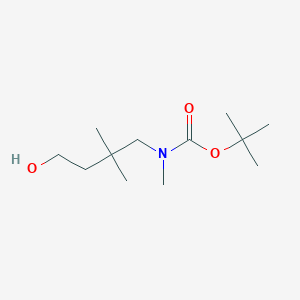

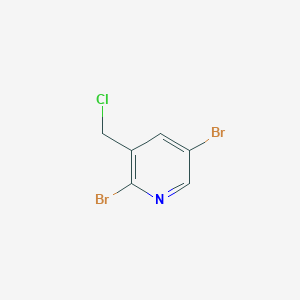
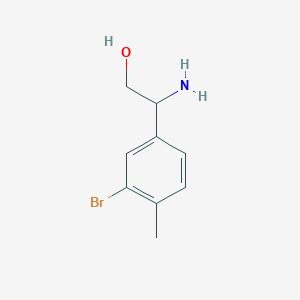
![tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate](/img/structure/B15314475.png)
![rac-tert-butyl (3aR,6aR)-2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15314478.png)
![(2E)-2-cyano-N-cyclopropyl-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B15314484.png)
![2-[Boc-(isobutyl)amino]ethanol](/img/structure/B15314487.png)
